
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that has been synthesized and studied for its potential applications in various fields . It is a type of 1,2,3-triazole, which are among the most studied five-membered heterocyclic compounds due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The final step of this series was Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis . The compounds were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The “Click” chemistry involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Aplicaciones Científicas De Investigación
Catalytic Applications
- Dehydrative Amidation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid demonstrates significant catalytic efficiency in dehydrative amidation between carboxylic acids and amines, hinting at the potential utility of phenylboronic acid derivatives in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Antimicrobial Activity
- Anti-tuberculosis Derivatives : Triazole derivatives, including those related to phenylboronic acid, have shown promising antimicrobial activity against Mycobacterium tuberculosis, offering pathways for new therapeutic agents (Boechat et al., 2011).
Corrosion Inhibition
- Steel Corrosion Protection : Derivatives of 1,2,3-triazole, closely related to phenylboronic acid, have been utilized as effective corrosion inhibitors for mild steel in acidic environments, showcasing their potential in materials science and engineering (Bentiss et al., 2007).
Molecular Self-Assembly and Sensing
- Self-Assembled Nanorods for Biological Imaging : Phenylboronic acid functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which can be used for in situ two-photon imaging of cell surface sialic acids, indicating their significance in bioimaging and photodynamic therapy (Li & Liu, 2021).
Supramolecular Chemistry
- Supramolecular Assemblies for Sensing Applications : Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, demonstrating their utility in creating sensitive materials for detecting metal ions and nitroaromatic compounds (Pedireddi & Seethalekshmi, 2004).
Direcciones Futuras
The future directions for research on 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid could involve further exploration of its potential applications in various fields, such as its use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, further studies could focus on understanding its mechanism of action and evaluating its safety and hazards.
Propiedades
IUPAC Name |
[4-(triazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSXNDHLOAJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CN=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


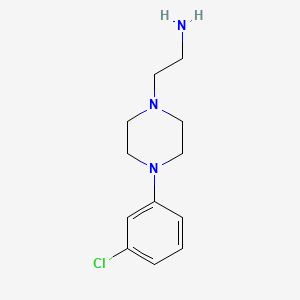
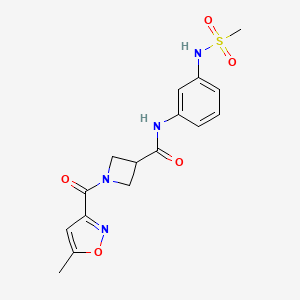
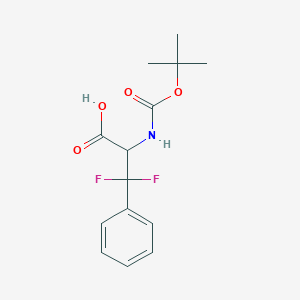
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
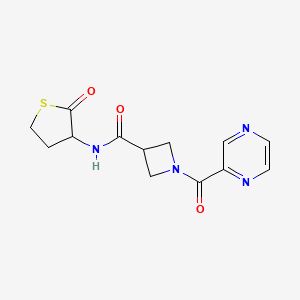
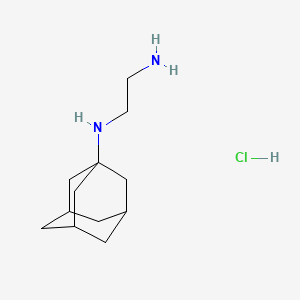
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
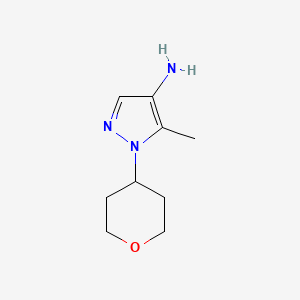
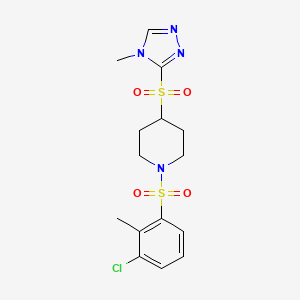
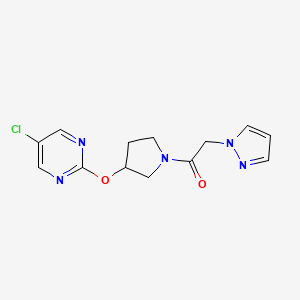
![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)